8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopropan]-4-one is a synthetic organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopropan]-4-one typically involves a multi-step process. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of a suitable precursor, such as 8-fluoro-3,4-dihydroisoquinoline.
Cyclization Reaction: The precursor undergoes a cyclization reaction to form the spirocyclic structure. This step often involves the use of a strong base, such as sodium hydride, and a suitable solvent, like dimethylformamide.
Industrial Production Methods
Industrial production of 8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopropan]-4-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopropan]-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopropan]-4-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopropan]-4-one involves its interaction with specific molecular targets. The fluorine atom plays a crucial role in enhancing the compound’s binding affinity to these targets. The spirocyclic structure allows for unique interactions with enzymes and receptors, potentially leading to inhibition or activation of specific biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-amine hydrochloride
- 6-Fluoro-2,3-dihydrospiro[4H-1-benzopyran-4,4’-imidazolidine]-2’,5’-diones
Uniqueness
8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopropan]-4-one is unique due to its specific spirocyclic structure and the presence of a fluorine atom. These features contribute to its distinct chemical reactivity and potential applications in various fields. The compound’s ability to undergo diverse chemical reactions and its potential as a pharmacophore make it a valuable subject of study in both academic and industrial research.
Properties
Molecular Formula |
C11H9FO2 |
---|---|
Molecular Weight |
192.19 g/mol |
IUPAC Name |
8-fluorospiro[3H-chromene-2,1'-cyclopropane]-4-one |
InChI |
InChI=1S/C11H9FO2/c12-8-3-1-2-7-9(13)6-11(4-5-11)14-10(7)8/h1-3H,4-6H2 |
InChI Key |
ROXCJRODQBCTRM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CC(=O)C3=C(O2)C(=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.